1,4-Epoxy-1,4-dihydronaphthalene

Description

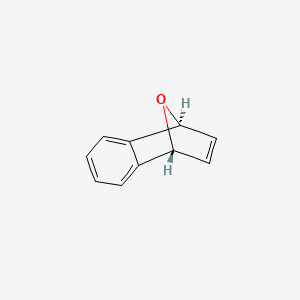

1,4-Epoxy-1,4-dihydronaphthalene (CAS: 573-57-9) is a bicyclic epoxide characterized by a fused naphthalene backbone with an oxygen bridge at the 1,4-positions. This compound serves as a versatile precursor in organic synthesis, particularly for regioselective ring-opening reactions to produce 1-naphthol derivatives. Acid-catalyzed or iron-catalyzed conditions enable selective cleavage of the epoxy moiety, yielding functionalized naphthalenes . Substituents at the bridgehead carbons (e.g., acetal, methyl, or halogens) significantly influence reaction pathways and regioselectivity . Additionally, its metabolic conversion to diepoxides and dihydroxynaphthalenes in biological systems highlights its relevance in toxicology .

Properties

IUPAC Name |

(1R,8S)-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H/t9-,10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCGDNHAPBZVHD-AOOOYVTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C=CC(C2=C1)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2[C@@H]3C=C[C@H](C2=C1)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Substitution Strategy

A foundational approach involves bromination of 1,4-epoxy-1,4-dihydronaphthalene followed by sequential substitutions. Balci et al. demonstrated that bromination at elevated temperatures (80–100°C) using bromine (Br₂) in carbon tetrachloride (CCl₄) yields 2,3-dibromo-1,4-epoxy-1,4-dihydronaphthalene (4b ) . Subsequent treatment with t-butyllithium (t-BuLi) and methyl iodide (CH₃I) at –78°C generates mono- and di-substituted derivatives (e.g., 4c , 4d ) with moderate yields (50–58%) .

Key Reaction Conditions

-

Bromination: Br₂ in CCl₄, 80–100°C, 12–24 h.

-

Substitution: t-BuLi (1.1 equiv), CH₃I (1.2 equiv), –78°C to RT.

Biocatalytic Epoxidation Using Fungal Peroxygenases

Recent advances employ fungal peroxygenases (e.g., Agrocybe aegerita PaDa-I) for stereoselective epoxidation of naphthalene. This method utilizes hydrogen peroxide (H₂O₂) as an oxidant, achieving enantioselectivity >90% ee . The enzyme catalyzes oxygen transfer from H₂O₂ to naphthalene, forming this compound with turnover numbers (TON) up to 8,200 under optimized conditions .

Optimized Parameters

| Parameter | Value |

|---|---|

| Enzyme Concentration | 100–400 nM |

| H₂O₂ Concentration | 1–4 mM |

| Temperature | 30°C |

| Solvent | 30% CH₃CN in NaPi buffer |

This method is notable for mild conditions and scalability, though enzyme stability remains a limitation .

Photocatalytic Hydrogen Atom Transfer (HAT)

A 2023 patent (CN116396315A) introduced a visible-light-driven strategy using N-heterocyclic carbene boranes (NHC-BH₃) and 2-naphthalene derivatives . Irradiation with blue light (450 nm) in the presence of Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ as a photocatalyst induces HAT, forming this compound derivatives with yields up to 93% .

Advantages

-

Avoids hazardous reagents (e.g., strong acids/bases).

-

Broad substrate scope for R₁ = amide, cyano, or ester groups.

Limitations

Chemoenzymatic Synthesis via cis-Epoxidation

This hybrid method combines chemical epoxidation with enzymatic resolution. For example, treatment of 1,2-dihydronaphthalene with meta-chloroperbenzoic acid (MCPBA) in a biphasic system (CH₂Cl₂/aqueous phosphate buffer, pH 8) produces cis-epoxide 20 with 91% yield . The aqueous phase stabilizes acid-sensitive intermediates, preventing decomposition .

Reaction Scheme

-

Epoxidation: MCPBA (1.2 equiv), CH₂Cl₂/H₂O, 0°C to RT.

-

Isolation: Column chromatography (SiO₂, hexane/EtOAc).

Hydroboration-Oxidation of Naphthalene Derivatives

Early work by Winemiller et al. utilized hydroboration-oxidation of 1,4-dihydronaphthalene precursors. Borane-methyl sulfide (BMS) or 9-borabicyclo[3.3.1]nonane (9-BBN) adds across the diene, followed by oxidative workup with H₂O₂/NaOH to yield the epoxide . While functional group tolerance is limited, this method provides access to alkyl-substituted derivatives.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Conditions | Scalability |

|---|---|---|---|---|

| Bromination/Substitution | 50–58 | Moderate | High-temperature | Moderate |

| Biocatalytic | 60–85 | High (ee) | Mild, aqueous | High |

| Photocatalytic | 70–93 | Broad | Visible light | Moderate |

| Chemoenzymatic | 85–91 | High (cis) | Biphasic | High |

| Hydroboration | 40–75 | Low | Anhydrous | Low |

Chemical Reactions Analysis

Types of Reactions

1,4-Epoxy-1,4-dihydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1,4-naphthoquinone derivatives.

Reduction: Reduction of the epoxide ring can yield 1,4-dihydronaphthalene.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products

Oxidation: 1,4-Naphthoquinone derivatives.

Reduction: 1,4-Dihydronaphthalene.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₈O

- Molecular Weight : 144.17 g/mol

- Melting Point : 57 °C

- Appearance : White to almost white powder or crystals

These properties contribute to its reactivity and utility in various applications.

Organic Synthesis

1,4-Epoxy-1,4-dihydronaphthalene serves as an important intermediate in organic synthesis. Its epoxide group makes it a reactive species capable of undergoing various transformations:

- Cycloaddition Reactions : This compound can react with dienes to form complex polycyclic structures. For example, studies have shown that it can undergo cycloaddition with cyclooctatetraene, leading to the formation of multiple products through rearrangement mechanisms such as the Cope rearrangement .

- Synthesis of Naphthalene Derivatives : The compound is utilized in synthesizing derivatives of naphthalene that have potential applications in pharmaceuticals and agrochemicals .

Drug Discovery and Development

The unique structure of this compound allows it to be explored as a potential scaffold in drug design:

- Biological Activity : Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer properties. The ability to modify the epoxide group opens pathways for creating new pharmacologically active compounds .

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials:

- Polymer Chemistry : The epoxide functionality can be utilized to create crosslinked polymer networks. This is particularly relevant in the production of epoxy resins which are known for their durability and thermal stability .

- Coatings and Adhesives : Due to its excellent adhesion properties and chemical resistance, formulations containing this compound are used in coatings and adhesives for industrial applications .

Case Studies and Research Findings

Several studies highlight the applications and reactions involving this compound:

Mechanism of Action

The mechanism of action of 1,4-Epoxy-1,4-dihydronaphthalene involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Properties and Reactivity of 1,4-Epoxy-1,4-dihydronaphthalene and Analogues

Substituent Effects on Reactivity

- Acetal Substituents : 1-Acetal-4-methyl derivatives undergo FeCl₃-catalyzed ring-opening with 82% yield, favoring tertiary carbocation stabilization . Unsymmetrical bisacetal derivatives (e.g., 1,4-bis(dimethoxymethyl)) yield 4-formyl-1-naphthol (up to 78%), demonstrating electronic control over regioselectivity .

- Halogen Substituents : Chloro or methoxy groups enhance electrophilic aromatic substitution, directing ring-opening to specific positions .

- Steric Effects : Bulky tert-butyl groups in 1,4-di-tert-butyl derivatives stabilize trans stereochemistry, preventing undesired rearrangements .

Mechanistic and Metabolic Contrasts

Ring-Opening Mechanisms :

- This compound : FeCl₃ promotes carbocation intermediates, with acetal elimination forming formyl-naphthols . In contrast, 9,10-Epoxy-9,10-dihydrophenanthrene undergoes enzymatic epoxidation in rats, forming cytotoxic diol epoxides .

- Benzo[f]oxepin : Generated via UV-induced rearrangement, it exhibits electrophilic reactivity distinct from the parent epoxide .

Biological Activity

1,4-Epoxy-1,4-dihydronaphthalene (CHO), a compound characterized by its fused naphthalene ring system and an epoxide group at the 1 and 4 positions, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 144.17 g/mol

- Structure : The presence of the epoxide group contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The biological effects of this compound are thought to be mediated through:

- Interaction with Cellular Targets : The epoxide group can react with nucleophilic sites in proteins and nucleic acids, potentially altering their function.

- Induction of Oxidative Stress : By generating ROS, the compound may disrupt cellular homeostasis and promote apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound's mechanism likely involves disruption of the bacterial cell wall integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Study 2: Anticancer Effects

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c release into the cytosol .

| Cell Line | IC (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Q & A

Q. What are the common synthetic routes for 1,4-epoxy-1,4-dihydronaphthalene, and how can reaction conditions be optimized?

The compound is synthesized via catalytic ring-opening reactions. For instance, iron trichloride (FeCl₃) catalyzes Friedel–Crafts arylation, yielding biaryl derivatives with regioselectivity dependent on solvent polarity and temperature . Palladium complexes enable deoxygenative dimerization under inert conditions, requiring precise control of catalyst loading (1–5 mol%) and reaction time (12–24 hours) to avoid over-oxidation . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting Lewis acid concentration to suppress side reactions like epoxide rearrangement .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for reactions involving volatile intermediates.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

Q. What experimental techniques are critical for characterizing its thermodynamic properties?

Key methods include:

- Differential Scanning Calorimetry (DSC): Measures phase transitions (e.g., melting point, enthalpy of fusion ΔfusH) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and identifies decomposition products .

- UV/Visible Spectroscopy: Tracks electronic transitions for stability assessment under varying pH and temperature .

Advanced Research Questions

Q. How do computational models resolve contradictions in the compound’s conformational stability?

Molecular mechanics (MM2) and ab initio calculations (3-21G basis) reveal a near-planar structure with low energy barriers (<5 kcal/mol) for puckering, explaining its flexibility in solution. Discrepancies between X-ray crystallography (rigid lattice) and NMR (dynamic averaging) are resolved by simulating torsional angles and comparing computed vs. experimental coupling constants .

Q. What mechanistic insights explain divergent metabolic pathways in mammalian systems?

Rat liver microsomes convert this compound into 1,4:2,3-diepoxide via cytochrome P450-mediated epoxidation. Contradictory reports on mercapturic acid formation (absent in rats but present in primates) are attributed to species-specific glutathione-S-transferase activity. Researchers should validate metabolites using LC-MS/MS with isotopically labeled standards .

Q. How can catalytic asymmetry be achieved in ring-opening reactions?

Chiral palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligands) induce enantioselectivity (>90% ee) in arylations. Key factors:

Q. What strategies address discrepancies in NMR assignments for reaction adducts?

For ambiguous NOE signals (e.g., endo vs. exo stereochemistry in Diels-Alder adducts):

- Variable Temperature (VT-NMR): Identifies dynamic processes masking coupling constants.

- Isotopic Labeling: ¹³C-enriched substrates clarify scalar couplings.

- DFT Calculations: Predict chemical shifts and compare with experimental data .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.